2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrrolopyrimidine ring .
Scientific Research Applications
2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis, thereby exerting its antitubercular effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Another compound in the pyrrolopyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
2-Amino-3,7-dihydro-5-iodo-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one: A purine nucleoside analog with potential antiviral properties.
Uniqueness
2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antitubercular agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-amino-5-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-4(2)5-3-11-7-6(5)8(14)13-9(10)12-7/h3-4H,1-2H3,(H4,10,11,12,13,14) |
InChI Key |
NKRUETLHIAFSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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